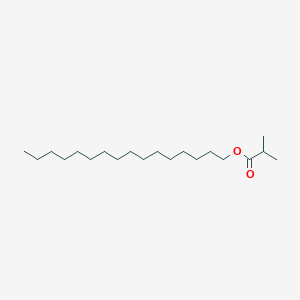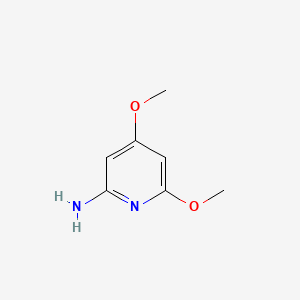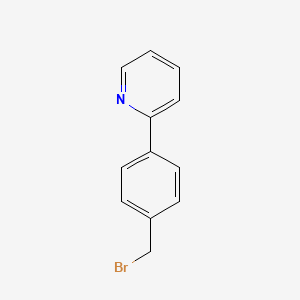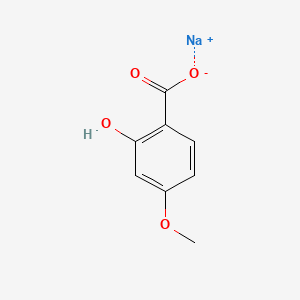
Sodium 2-hydroxy-p-anisate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sodium 2-hydroxy-p-anisate is a sodium salt derived from the plant metabolite p-anisic acid . It finds application in skin care products as a preservative . Preservatives are crucial in cosmetics to extend product shelf life and prevent the growth of mold, fungi, and other undesirable microorganisms. Sodium 2-hydroxy-p-anisate is often sought as a natural alternative to other cosmetic preservatives due to its origin from the herbaceous plant Pimpinella anisum. As a raw material, it appears as a white powder. It is commonly used in conjunction with other preservatives during cosmetic formulation .
Synthesis Analysis
The synthesis of sodium 2-hydroxy-p-anisate involves the reaction of p-anisic acid with sodium hydroxide . The resulting sodium salt is then used as a preservative in cosmetic products. The choice of using an alkyl tosylate (butyl tosylate) as the electrophile in this reaction enhances safety, visualization (via thin layer chromatography), and overall yield .
Molecular Structure Analysis
The molecular structure of sodium 2-hydroxy-p-anisate consists of the sodium salt of p-anisic acid. The p-anisic acid moiety contributes to its bioactivity. The compound is characterized by its susceptibility to hydrolysis due to ester bonds connecting the bioactive end and side groups to the polymer backbone .
Chemical Reactions Analysis
Sodium 2-hydroxy-p-anisate participates in chemical reactions typical of carboxylic acid derivatives. Its acidic nature allows it to act as a leaving group in substitution reactions. For example, it can undergo nucleophilic substitution reactions (SN2) with appropriate nucleophiles. In the context of cosmetic formulations, it serves as an effective preservative .
Wirkmechanismus
As a preservative, sodium 2-hydroxy-p-anisate prevents microbial growth in cosmetic products. It achieves this by inhibiting the proliferation of mold, fungi, and other undesirable organisms. Its mechanism of action involves interfering with essential cellular processes in these microorganisms, ultimately ensuring product stability and safety .
Eigenschaften
CAS-Nummer |
25832-67-1 |
|---|---|
Produktname |
Sodium 2-hydroxy-p-anisate |
Molekularformel |
C8H7NaO4 |
Molekulargewicht |
190.13 g/mol |
IUPAC-Name |
sodium;2-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C8H8O4.Na/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
IMQSNSCNADEFIR-UHFFFAOYSA-M |
SMILES |
COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+] |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)[O-])O.[Na+] |
Andere CAS-Nummern |
25832-67-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



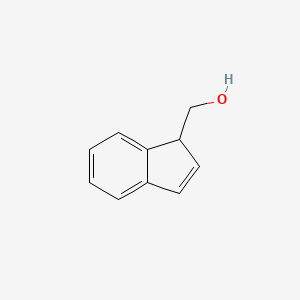
![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)
![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)
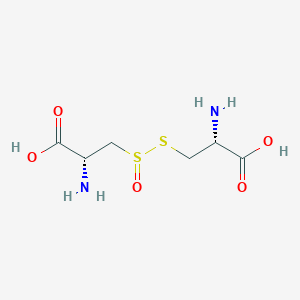

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)

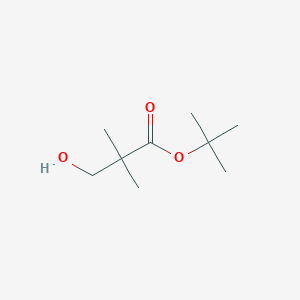

![Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3188906.png)
